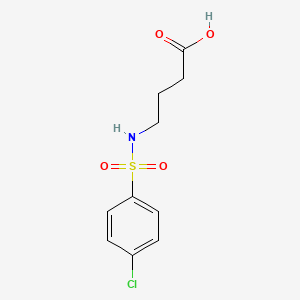

4-(4-chlorobenzenesulfonamido)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-chlorobenzenesulfonamido)butanoic acid is an organic compound with the molecular formula C10H12ClNO4S and a molecular weight of 277.73 g/mol . This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and an amino acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 4-(4-chlorobenzenesulfonamido)butanoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine, followed by the addition of butanoic acid. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

4-(4-chlorobenzenesulfonamido)butanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-(4-chlorobenzenesulfonamido)butanoic acid is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-(4-chlorobenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Similar compounds to 4-(4-chlorobenzenesulfonamido)butanoic acid include:

4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid: This compound has a methyl group instead of a chlorine atom, which may affect its reactivity and binding properties.

4-{[(4-Bromophenyl)sulfonyl]amino}butanoic acid: The presence of a bromine atom can influence the compound’s chemical behavior and interactions.

4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid: The nitro group introduces different electronic properties, potentially altering the compound’s activity and applications.

These comparisons highlight the unique aspects of this compound, such as its specific reactivity and binding characteristics, which make it valuable for various research applications.

Actividad Biológica

4-(4-chlorobenzenesulfonamido)butanoic acid, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C11H13ClN2O5S. Its structure includes a sulfonamide group attached to a butanoic acid moiety, which is crucial for its biological activity. The presence of the chlorobenzene ring enhances its lipophilicity, potentially affecting its interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Weight | 304.75 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

| LogP | Not specified |

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

- Mechanism of Action : The compound likely interferes with bacterial folate synthesis by inhibiting dihydropteroate synthase, similar to other sulfonamides. This inhibition disrupts the synthesis of nucleic acids and ultimately leads to bacterial cell death.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study conducted by Hanifa et al. (2021) demonstrated that this compound exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL for certain strains, indicating strong potential for therapeutic use in treating bacterial infections .

- Inhibition of Seedling Development :

Table 2: Antibacterial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 64 |

| Pseudomonas aeruginosa | 128 |

Safety and Toxicity

Toxicological assessments have indicated that this compound has a relatively low toxicity profile. In acute toxicity studies on rats, an LD50 greater than 2000 mg/kg was reported, suggesting it may be safe for therapeutic use at appropriate dosages .

Biodegradability

The compound is classified as readily biodegradable, which is an important consideration for environmental safety in agricultural applications .

Propiedades

IUPAC Name |

4-[(4-chlorophenyl)sulfonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c11-8-3-5-9(6-4-8)17(15,16)12-7-1-2-10(13)14/h3-6,12H,1-2,7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFODGXQLMGVNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCCCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.